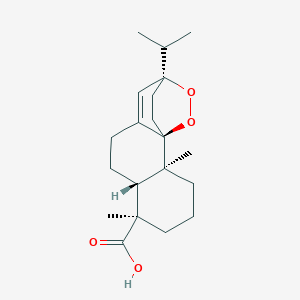
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid, commonly known as EDA, is a naturally occurring abietane diterpenoid found in various conifer species. It has recently gained significant attention in scientific research due to its potential therapeutic applications. EDA has been found to possess anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of EDA is not fully understood, but studies have suggested that it may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. EDA has also been found to inhibit the growth and proliferation of cancer cells by regulating various signaling pathways. In terms of anti-inflammatory effects, EDA has been shown to suppress the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
EDA has been found to exhibit various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. EDA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. Additionally, EDA has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are responsible for the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EDA in lab experiments is its natural origin, making it a potentially safer alternative to synthetic drugs. EDA has also been found to possess low toxicity, making it a promising candidate for drug development. However, the complex synthesis process and limited availability of EDA may pose a limitation for lab experiments.
Orientations Futures
There are several future directions for research on EDA. One potential direction is the development of EDA-based drugs for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of EDA and its potential side effects. Additionally, research on the synthesis of EDA and its derivatives may lead to the development of more efficient and cost-effective methods.
Méthodes De Synthèse
EDA can be synthesized from the natural precursor, 9alpha,13alpha-dihydroxyabiet-8(14)-en-18-oic acid, through a series of chemical reactions. The synthesis process involves the use of various reagents and catalysts, making it a complex and challenging process.
Applications De Recherche Scientifique
EDA has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-cancer properties, specifically in breast cancer and leukemia cells. EDA has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, EDA has been shown to exhibit anti-bacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
(1R,2S,6R,7R,12R)-2,6-dimethyl-12-propan-2-yl-13,14-dioxatetracyclo[10.2.2.01,10.02,7]hexadec-10-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHFJWCHEFCJDC-AXDKOMKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@]12CC[C@]3(C(=C1)CC[C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B1179504.png)